molecular formula C20H20Cl2N2O2S B12906895 1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- CAS No. 651334-84-8

1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-

Cat. No.: B12906895
CAS No.: 651334-84-8
M. Wt: 423.4 g/mol
InChI Key: JBEJTDQUPYTGDA-UHFFFAOYSA-N
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Description

5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or N-chlorosuccinimide.

    Attachment of the Piperidinylmethyl Group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or the indole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the chlorine atoms or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions but may include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Interaction: It could act as an agonist or antagonist at a receptor, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indole: A simpler indole derivative with a chlorine atom.

    3-((3-Chlorophenyl)sulfonyl)-1H-indole: Lacks the piperidinylmethyl group.

    1-(Piperidin-4-ylmethyl)-1H-indole: Lacks the sulfonyl and chlorophenyl groups.

Uniqueness

5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity.

Properties

CAS No.

651334-84-8

Molecular Formula

C20H20Cl2N2O2S

Molecular Weight

423.4 g/mol

IUPAC Name

5-chloro-3-(3-chlorophenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole

InChI

InChI=1S/C20H20Cl2N2O2S/c21-15-2-1-3-17(10-15)27(25,26)20-13-24(12-14-6-8-23-9-7-14)19-5-4-16(22)11-18(19)20/h1-5,10-11,13-14,23H,6-9,12H2

InChI Key

JBEJTDQUPYTGDA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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